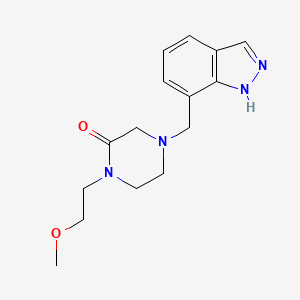![molecular formula C14H17N3 B7647464 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7647464.png)
1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme known as monoamine oxidase B (MAO-B) that is involved in the breakdown of dopamine in the brain. The compound has potential applications in the treatment of neurological disorders such as Parkinson's disease.
作用机制
The mechanism of action of 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole involves the inhibition of this compound, which is an enzyme that breaks down dopamine in the brain. By inhibiting the activity of this compound, the compound increases the concentration of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Research has shown that this compound has a significant effect on the levels of dopamine in the brain. The compound inhibits the activity of this compound, which leads to an increase in the concentration of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in movement control, and its deficiency is associated with Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole in lab experiments is its potent inhibitory activity against this compound. This makes it a useful tool for studying the role of dopamine in the brain and its potential applications in the treatment of neurological disorders. One of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
未来方向
Future research on 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole could focus on its potential applications in the treatment of other neurological disorders that are associated with dopamine deficiency. The compound could also be used in combination with other drugs to enhance its therapeutic effects. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for the compound.
合成方法
The synthesis of 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole involves a multi-step process that starts with the reaction of 2-ethylpyrazole-3-carboxaldehyde with 2-nitrobenzaldehyde to form a nitro derivative. This nitro derivative is then reduced to an amine using hydrogen gas and palladium on carbon as a catalyst. The final step involves the reaction of the amine with 2,3-dihydroindole in the presence of a base such as sodium hydride.
科学研究应用
Research has shown that 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole has potential applications in the treatment of neurological disorders such as Parkinson's disease. Parkinson's disease is a progressive disorder that affects the nervous system and causes tremors, stiffness, and difficulty with movement. The compound works by inhibiting the activity of this compound, which is responsible for the breakdown of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in movement control, and its deficiency is associated with Parkinson's disease.
属性
IUPAC Name |
1-[(2-ethylpyrazol-3-yl)methyl]-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17-13(7-9-15-17)11-16-10-8-12-5-3-4-6-14(12)16/h3-7,9H,2,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZIPHFULCNGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)

![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)
![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide](/img/structure/B7647470.png)
![N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
![2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B7647493.png)